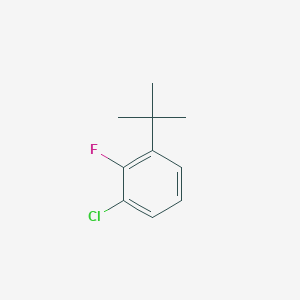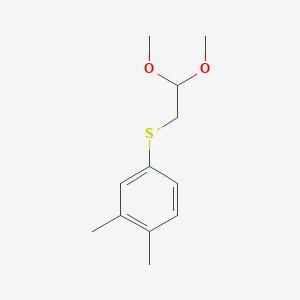
(2,2-Dimethoxyethyl)(3,4-dimethylphenyl)sulfane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,2-Dimethoxyethyl)(3,4-dimethylphenyl)sulfane is an organic compound with the molecular formula C12H18O2S It is characterized by the presence of a sulfane group attached to a 3,4-dimethylphenyl ring and a 2,2-dimethoxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Dimethoxyethyl)(3,4-dimethylphenyl)sulfane typically involves the reaction of 3,4-dimethylphenylthiol with 2,2-dimethoxyethanol under acidic or basic conditions. The reaction can be catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide. The general reaction scheme is as follows:
3,4-dimethylphenylthiol+2,2-dimethoxyethanol→this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as distillation or recrystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
(2,2-Dimethoxyethyl)(3,4-dimethylphenyl)sulfane undergoes various chemical reactions, including:
Oxidation: The sulfane group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2,2-Dimethoxyethyl)(3,4-dimethylphenyl)sulfane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving sulfur-containing compounds and their biological activities.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2,2-Dimethoxyethyl)(3,4-dimethylphenyl)sulfane involves its interaction with molecular targets through its sulfane and methoxy groups. These interactions can lead to various biochemical and chemical effects, depending on the specific application. The compound may interact with enzymes, receptors, or other biomolecules, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
- (2,2-Dimethoxyethyl)(4-methylphenyl)sulfane
- (2,2-Dimethoxyethyl)(2,3-dimethylphenyl)sulfane
- (2,2-Dimethoxyethyl)(3,5-dimethylphenyl)sulfane
Uniqueness
(2,2-Dimethoxyethyl)(3,4-dimethylphenyl)sulfane is unique due to the specific positioning of the dimethyl groups on the phenyl ring, which can influence its reactivity and interactions. This structural feature distinguishes it from other similar compounds and can lead to different chemical and biological properties.
Properties
Molecular Formula |
C12H18O2S |
|---|---|
Molecular Weight |
226.34 g/mol |
IUPAC Name |
4-(2,2-dimethoxyethylsulfanyl)-1,2-dimethylbenzene |
InChI |
InChI=1S/C12H18O2S/c1-9-5-6-11(7-10(9)2)15-8-12(13-3)14-4/h5-7,12H,8H2,1-4H3 |
InChI Key |
GOPUSJYPGMVEKA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)SCC(OC)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



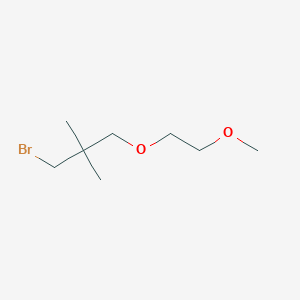
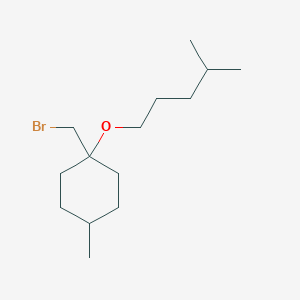

![N-[(R)-(3,5-diphenylphenyl)-(2-diphenylphosphanylphenyl)methyl]-2-methylpropane-2-sulfinamide](/img/structure/B13643742.png)
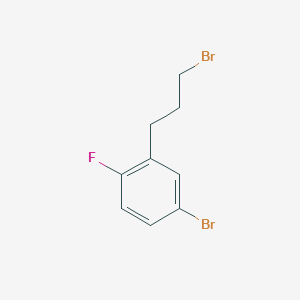
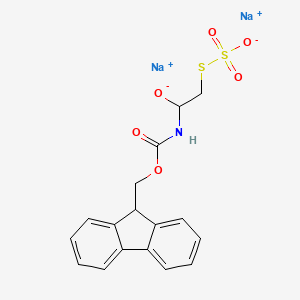
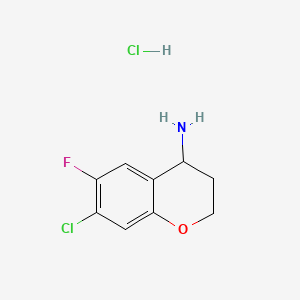
![tert-butyl N-methyl-N-[2-(1-methyl-1H-pyrazol-4-yl)-2-oxoethyl]carbamate](/img/structure/B13643766.png)

